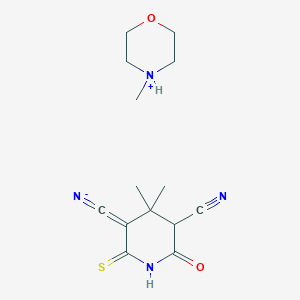
N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide, also known as HBB or Sulfasalazine, is a synthetic compound that has been used extensively in the field of medicine due to its anti-inflammatory and immunosuppressive properties. It was first synthesized in the 1950s and has since been used to treat various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Mechanism of Action
The mechanism of action of N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. By inhibiting DHFR, N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide reduces the proliferation of immune cells and inhibits the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide has also been shown to reduce the levels of inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide in lab experiments is its well-established anti-inflammatory and immunosuppressive properties. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, one limitation of using N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide in lab experiments is its potential toxicity. N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide has been shown to have cytotoxic effects on certain cell types, and its long-term use may have adverse effects on the liver and kidneys.
Future Directions
There are a number of future directions for research on N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide. One area of interest is the development of new derivatives of N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide with improved anti-inflammatory and immunosuppressive properties. Another area of interest is the use of N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide in combination with other drugs to enhance its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the long-term effects of N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide on the liver and kidneys, and to identify any potential drug interactions.
Synthesis Methods
The synthesis of N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide involves the reaction of 2-hydroxybenzaldehyde with 2,5-dimethoxybenzenesulfonylhydrazide in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization to obtain a pure form of N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide.
Scientific Research Applications
N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
properties
IUPAC Name |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-12-7-8-14(22-2)15(9-12)23(19,20)17-16-10-11-5-3-4-6-13(11)18/h3-10,17-18H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSOBZOMISKVEX-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NN=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N/N=C\C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(2-hydroxyphenyl)methylidene]-2,5-dimethoxybenzenesulfonohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-benzyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6076167.png)



![7-(3,4-dihydro-2(1H)-isoquinolinyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6076194.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6076203.png)

![2-(3-phenylpropyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6076234.png)

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide](/img/structure/B6076258.png)
![7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6076262.png)
![3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6076264.png)
![N-[4-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B6076276.png)
![2-hydroxyphenyl hydrogen {(4-ethoxyphenyl)[(4-methylphenyl)amino]methyl}phosphonate](/img/structure/B6076279.png)